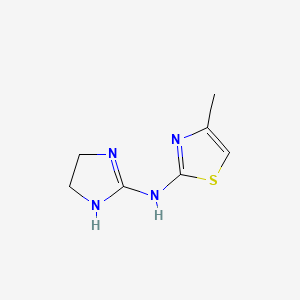
1-(Bromomethyl)chrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)chrysene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of a bromomethyl group attached to the chrysene structure Chrysene itself is a well-known polycyclic aromatic hydrocarbon composed of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)chrysene can be synthesized through several methods. One common approach involves the bromination of chrysene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process would likely involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)chrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted chrysene derivatives.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in methylated chrysene.
Scientific Research Applications
1-(Bromomethyl)chrysene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)chrysene involves its ability to undergo electrophilic aromatic substitution reactions. The bromomethyl group acts as an electrophile, facilitating reactions with nucleophiles. The compound’s interactions with biological systems are primarily due to its polycyclic aromatic structure, which allows it to intercalate with DNA and potentially cause mutations .
Comparison with Similar Compounds
- 1-Bromopyrene
- 2-Bromopyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
Comparison: 1-(Bromomethyl)chrysene is unique due to its specific substitution pattern and the presence of a bromomethyl group, which imparts distinct reactivity compared to other brominated polycyclic aromatic hydrocarbons. Its structure allows for specific interactions and applications that differ from those of its analogs .
Properties
Molecular Formula |
C19H13Br |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-(bromomethyl)chrysene |
InChI |
InChI=1S/C19H13Br/c20-12-14-5-3-7-17-16(14)10-11-18-15-6-2-1-4-13(15)8-9-19(17)18/h1-11H,12H2 |
InChI Key |
LCMNUXHCYNKQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=CC=C43)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


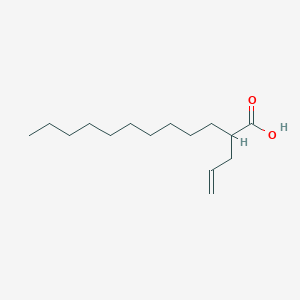
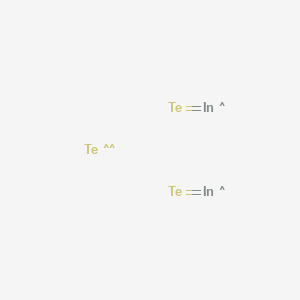
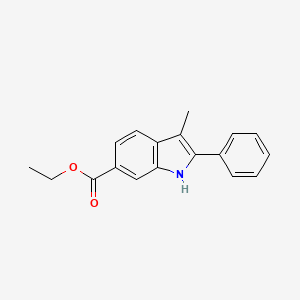
![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
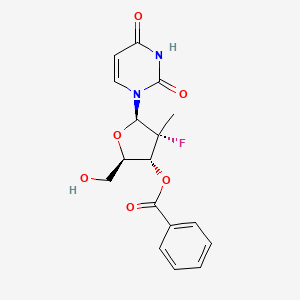
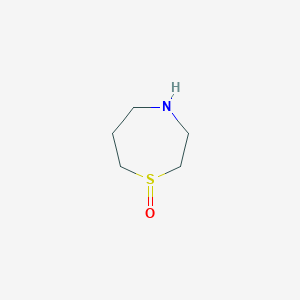
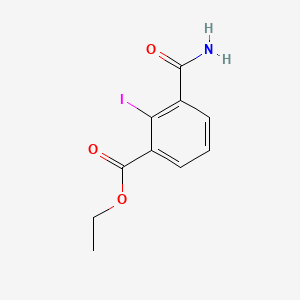

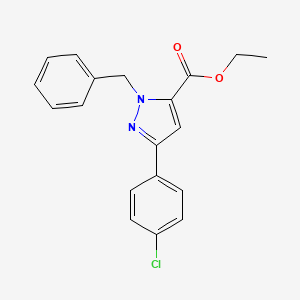
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)

